![molecular formula C19H19N3O B3793992 N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide](/img/structure/B3793992.png)
N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide
Descripción general
Descripción
N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide is a complex organic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide typically involves the formation of the pyrazole ring followed by the attachment of the phenyl groups and the propanamide moiety. One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-pyrazol-5-yl)phenyl derivatives: These compounds share the pyrazole ring and phenyl group but differ in the attached functional groups.
N-phenylpropanamides: These compounds have a similar amide linkage but lack the pyrazole ring.
Uniqueness
N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide is unique due to the combination of the pyrazole ring and the specific arrangement of phenyl groups and the propanamide moiety. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-[[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-19(23)20-13-14-5-3-6-15(11-14)16-7-4-8-17(12-16)18-9-10-21-22-18/h3-12H,2,13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSJUBDIALYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC(=CC=C1)C2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


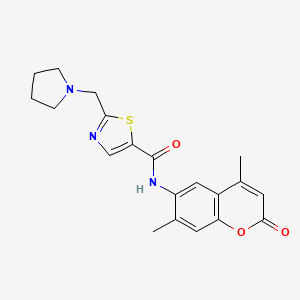
![1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B3793919.png)
![4-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-methylbenzenesulfonamide](/img/structure/B3793922.png)
![6-Methyl-2-[2-(2-methyl-1,2,4-triazol-3-yl)ethylamino]pyridine-3-carboxamide](/img/structure/B3793937.png)
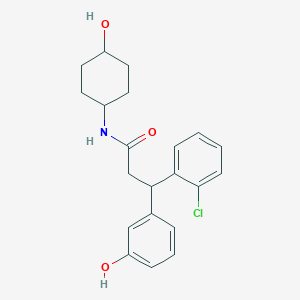
![2-[1-[(2-Methylphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B3793946.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B3793956.png)
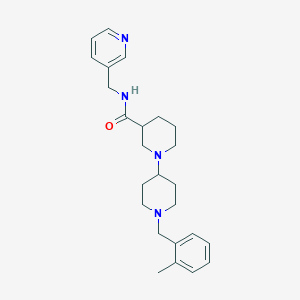
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3793965.png)
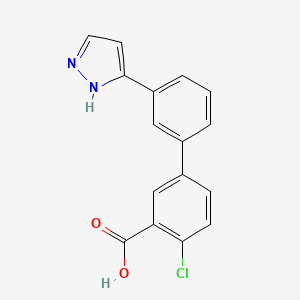
![1-{1-[6-(aminomethyl)-2-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3794000.png)
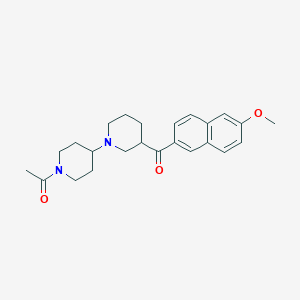
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-d]pyrimidine](/img/structure/B3794010.png)
![5-methoxy-3-methyl-2-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-1H-indole](/img/structure/B3794026.png)
